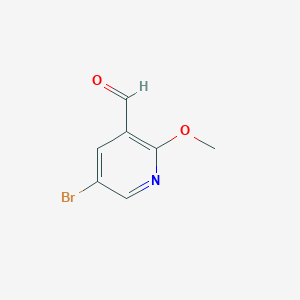

![molecular formula C13H11N5O B111079 6-Amino-3-méthyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 106753-78-0](/img/structure/B111079.png)

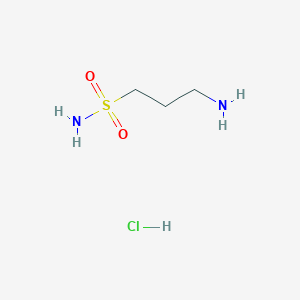

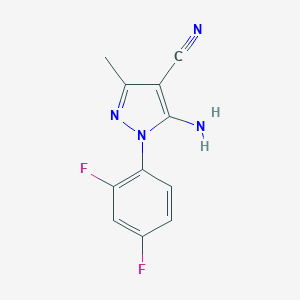

6-Amino-3-méthyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic analog of the biologically relevant 4H-pyran motif, which is a scaffold for various biologically important heterocyclic compounds. It is utilized in synthetic organic chemistry as a building block for the development of heterocyclic compounds .

Synthesis Analysis

Several methods have been developed for the synthesis of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles. A facile synthesis using a one-pot four-component cyclocondensation in deep eutectic solvent (DES) has been reported, which avoids the use of toxic catalysts and solvents . Another green method involves a catalyst-free synthesis in aqueous medium, which is an environmentally friendly approach . Additionally, a catalyst-free grinding method has been developed, and the mechanistic pathway of this synthesis has been studied using density functional theory (DFT) . Ultrasound-promoted regioselective synthesis is another technique that has been reported to yield these compounds in short reaction times with good yields . A multicomponent one-pot protocol under the catalytic influence of nontoxic trisodium citrate dihydrate at ambient conditions has also been described .

Molecular Structure Analysis

The molecular structure of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles has been investigated using various spectroscopic methods, including FT-IR and NMR. Computational studies using DFT have been performed to optimize the structure and to compare with experimental data. These studies have allowed for a firm assignment of the observed bands and the confirmation of the molecular structure .

Chemical Reactions Analysis

The compound has been used as a precursor in various chemical reactions. For instance, it has been reacted with phosphorus sulfide in boiling pyridine to form [1,2]oxaphosphinino[6,5-c]pyrazoles, with the structure of the products confirmed by 2D NMR spectroscopy and X-ray analysis . Other reactions include the synthesis of oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles are closely related to their synthesis and molecular structure. The compound's solubility, stability, and reactivity under different conditions are determined by its functional groups and molecular framework. The use of green chemistry principles in the synthesis of these compounds, such as aqueous media and catalyst-free conditions, indicates their potential for good solubility and low toxicity . The molecular docking study suggests the pharmaceutical importance of the compound, indicating its potential interaction with biological targets such as the multidrug resistance protein .

Applications De Recherche Scientifique

Cristallographie et analyse structurale

Ce composé a été étudié par analyse de la structure cristalline aux rayons X . L'empilement des molécules dans le cristal est fortement influencé par les interactions hydrogène intra et intermoléculaires. De plus, les interactions aromatiques π–π stabilisent les chaînes moléculaires se propageant le long de [001] .

Synthèse et propriétés chimiques

Le composé peut être synthétisé de manière écologique en utilisant un protocole simple, direct et très efficace en un seul pot à plusieurs composants sous l'excellente influence catalytique du citrate de trisodium dihydraté non toxique dans des conditions ambiantes . Le rendement de ce processus de synthèse est rapporté à environ 89% .

Applications pharmacologiques

La partie pyrano[2,3-c]pyrazole, qui fait partie de ce composé, est considérée comme une sous-structure pharmacologiquement prometteuse avec de nombreux effets biologiques . Ces effets incluent l'activité anticancéreuse , l'activité antimicrobienne , l'activité anti-inflammatoire , l'activité anti-angiogenèse , et l'activité molluscicide

Orientations Futures

The future directions for the study of “6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields .

Mécanisme D'action

Target of Action

The primary target of this compound is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. It is involved in cell differentiation, apoptosis, and autophagy .

Mode of Action

The compound interacts with its target, the p38 MAP kinase, by binding to both the ATP-binding pocket and the lipid-binding pocket . This dual binding mode could potentially enhance the compound’s inhibitory effect on the kinase .

Biochemical Pathways

The compound affects the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation . By inhibiting the kinase, the compound could potentially disrupt these responses, leading to changes in cell differentiation, apoptosis, and autophagy .

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight and logp value, suggest that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of p38 MAP kinase, potentially disrupting cellular responses to stress and inflammation . This could lead to changes in cell differentiation, apoptosis, and autophagy . The compound has shown significant inhibitory activity in in silico studies .

Propriétés

IUPAC Name |

6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c1-7-10-11(8-2-4-16-5-3-8)9(6-14)12(15)19-13(10)18-17-7/h2-5,11H,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSECTZQWGHOJHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

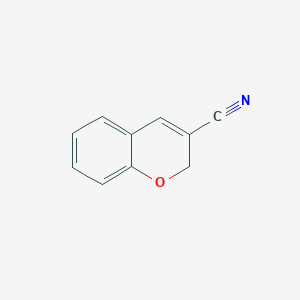

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)